7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
Overview
Description
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H2BrClN4 and a molecular weight of 233.45 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[2,1-f][1,2,4]triazine ring system. It is a pale-yellow to yellow-brown solid at room temperature .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with theepidermal growth factor receptor (EGFR) and fibroblast growth factor receptors (FGFR) , which are transmembrane tyrosine kinase receptors that regulate fundamental processes of cell development .
Mode of Action
If it interacts with egfr or fgfr, it may bind to these receptors and modulate their activity, leading to changes in cell signaling pathways .
Biochemical Pathways
If it interacts with EGFR or FGFR, it could potentially affect pathways related to cell growth, proliferation, differentiation, and survival .
Result of Action
If it interacts with EGFR or FGFR, it could potentially influence cell growth, proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitrobenzonitrile with bromine in the presence of a base, followed by cyclization to form the imidazo[2,1-f][1,2,4]triazine ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the imidazo[2,1-f][1,2,4]triazine ring .
Scientific Research Applications
7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroimidazo[2,1-f][1,2,4]triazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromoimidazo[2,1-f][1,2,4]triazine: Lacks the chlorine atom, which can also influence its chemical properties.
Uniqueness
This dual halogenation provides a versatile platform for further chemical modifications and enhances its utility in various research and industrial contexts .
Properties
IUPAC Name |
7-bromo-4-chloroimidazo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXLWAFFBIFFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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